
2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol, also known as MTE, is a chemical compound that has sparked interest in the scientific community due to its potential therapeutic applications. MTE is a member of the class of compounds known as piperazine derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Properties
A concise synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines is achieved through the reaction of 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt, demonstrating the chemical versatility of related compounds in producing a variety of N-heterocycles. The process emphasizes high levels of regio- and diastereoselectivity, achieved under mild conditions, highlighting the compound's potential as a precursor in synthesizing complex heterocyclic structures (Matlock et al., 2015).
Enzyme Interaction Studies
In vitro oxidative metabolism studies of Lu AA21004, a novel antidepressant, reveal the intricate interactions between the compound and various human liver enzymes, indicating the compound's metabolic pathway and its transformation into multiple metabolites. This detailed metabolic profiling underscores the compound's pharmacokinetic properties and its potential therapeutic applications (Hvenegaard et al., 2012).
Medicinal Chemistry Developments
Research into 2-(1H-1,2,4-triazol-1-yl)ethanols, which share a structural motif with the compound , indicates their significant interest due to herbicidal and antifungal activities. This underlines the broader potential of similar molecules in agricultural and medicinal chemistry, showcasing the versatility of such compounds in therapeutic applications (Lassalas et al., 2017).
Antibacterial and Antifungal Activities
Novel pyridine derivatives, including 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential use of compounds with similar structures in combating microbial infections, further emphasizing the compound's relevance in developing new antimicrobial agents (Patel & Agravat, 2007).
Anticancer Activity Studies
Thiophene-2-carboxaldehyde derivatives, structurally related to the compound of interest, exhibit good antibacterial, antifungal activity, and less toxicity. Their binding characteristics and anticancer activity have been confirmed through optical spectroscopic and docking studies, suggesting the potential of such compounds in cancer treatment and their interaction with biological macromolecules (Shareef et al., 2016).
properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-18(15,16)13-6-4-12(5-7-13)9-10(14)11-3-2-8-17-11/h2-3,8,10,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNJQRXMTWFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

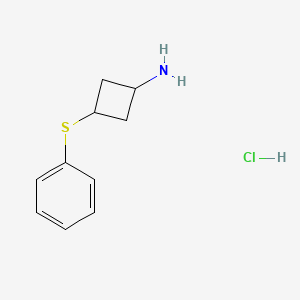
![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)
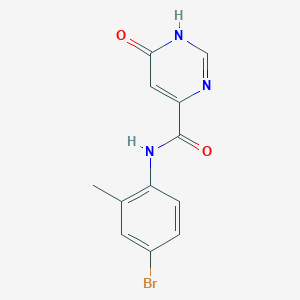
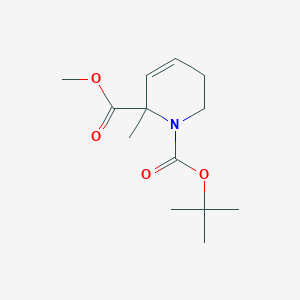
![Ethyl 2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2839517.png)


![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)
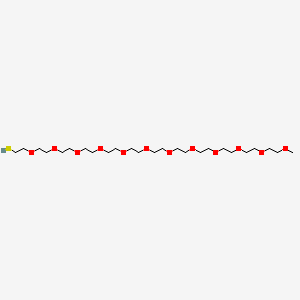
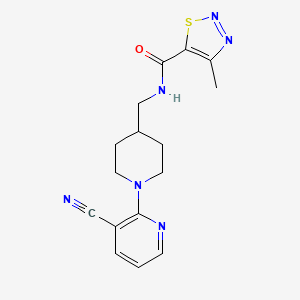
![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)
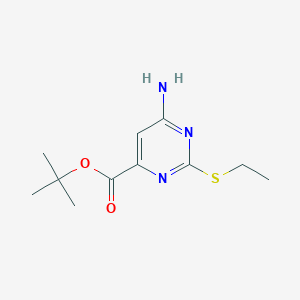
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2839532.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2839533.png)